molecular formula C11H13IO2 B14052827 1-(3-Ethoxy-5-iodophenyl)propan-1-one

1-(3-Ethoxy-5-iodophenyl)propan-1-one

Katalognummer: B14052827
Molekulargewicht: 304.12 g/mol
InChI-Schlüssel: UWWHLUMVJQHMMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO2 and a molar mass of 304.12 g/mol . It is characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with a propanone group.

Vorbereitungsmethoden

The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Ethoxy-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

1-(3-Ethoxy-5-iodophenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-Ethoxy-4-iodophenyl)propan-1-one: Differing by the position of the iodine atom.

    1-(3-Methoxy-5-iodophenyl)propan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-5-bromophenyl)propan-1-one: Differing by the presence of a bromine atom instead of iodine.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .

Eigenschaften

Molekularformel

C11H13IO2

Molekulargewicht

304.12 g/mol

IUPAC-Name

1-(3-ethoxy-5-iodophenyl)propan-1-one

InChI

InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

UWWHLUMVJQHMMK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=CC(=C1)I)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.